molecular formula C14H21Cl2NO B1424559 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-23-3

4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1424559
CAS No.: 1219981-23-3
M. Wt: 290.2 g/mol
InChI Key: QFCFGJWYBOGEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with potential applications in medical and biological research. It is also known by its CAS number, 1219981-23-3 .

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure of related compounds, such as piperidine derivatives, plays a crucial role in various scientific applications. For example, the crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine has been explored, showing the importance of hydrogen bonding and C-H…π interactions in the molecular arrangement (Khan et al., 2013).

Pharmacological Properties

  • Piperidine derivatives exhibit a range of pharmacological properties. For instance, cloperastine hydrochloride, a piperidine derivative, is widely used in cough treatment due to its central antitussive effect. The study of its impurities and the development of a quantitative HPLC method for them emphasizes the drug's significance and the need for purity in pharmaceutical compounds (Liu et al., 2020).

Material Science and Chemistry

  • Piperidine derivatives are also pivotal in material science and chemistry. The synthesis and characterization of various piperidine-related compounds have been reported, indicating their potential in creating new materials with specific properties. For instance, novel copolymers and substituted ethylenes involving piperidine structures have been synthesized and studied for their properties, demonstrating the compound's versatility and applicability in material science (Kharas et al., 2016).

Biological Activities

  • The biological activities of piperidine-related compounds are another area of interest. Studies have synthesized and evaluated various derivatives for their analgesic, anti-inflammatory, antimicrobial, and anticancer properties. For example, a study synthesized and evaluated the antimicrobial properties of novel imines and thiazolidinones derived from piperidine, highlighting the compound's potential in medical applications (Fuloria et al., 2009).

Properties

IUPAC Name

4-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-10-13(2-3-14(11)15)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCFGJWYBOGEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-23-3
Record name Piperidine, 4-[2-(4-chloro-3-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.